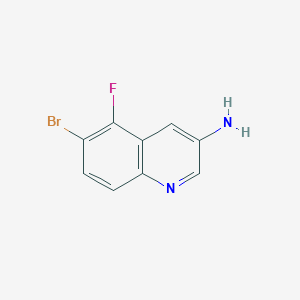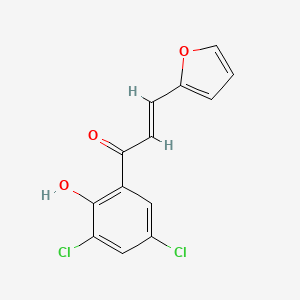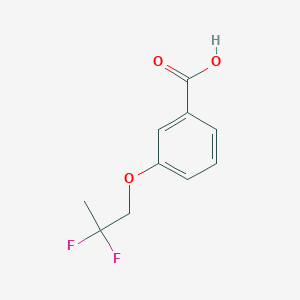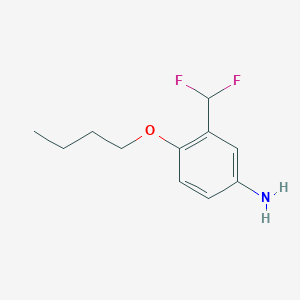
1-(Benzyloxy)-3-bromo-5-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-bromo-5-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-5-ethynylbenzene can be synthesized through a multi-step process involving the following key steps:
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Ethynylation: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst loading, are crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-3-bromo-5-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with Pd/C.
Substitution: NaN3, KCN, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrogenated benzene derivatives.
Substitution: Azido or cyano-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-bromo-5-ethynylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-bromo-5-ethynylbenzene depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations due to its reactive functional groups. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-3-bromo-5-ethynylbenzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-3-bromo-5-iodobenzene: Similar structure but with an iodine atom instead of an ethynyl group, leading to different reactivity and applications.
1-(Benzyloxy)-3-chloro-5-ethynylbenzene:
1-(Benzyloxy)-3-bromo-5-methylbenzene: Features a methyl group instead of an ethynyl group, resulting in distinct properties and applications.
Propriétés
Formule moléculaire |
C15H11BrO |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
1-bromo-3-ethynyl-5-phenylmethoxybenzene |
InChI |
InChI=1S/C15H11BrO/c1-2-12-8-14(16)10-15(9-12)17-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
Clé InChI |
GMGARXQWTUSXFC-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)







